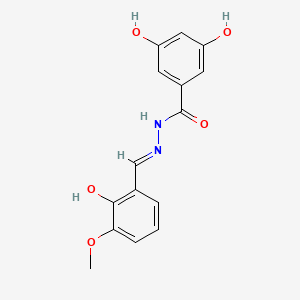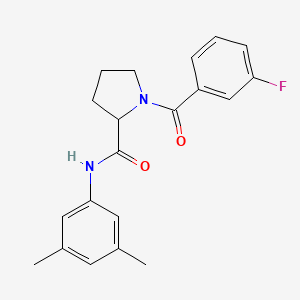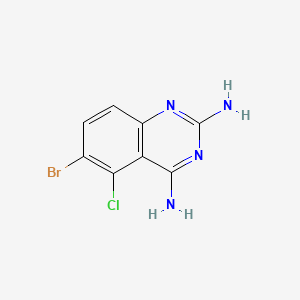
3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, also known as DHMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DHMB is a hydrazone derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
科学研究应用
3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of cancer. In agriculture, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been studied for its potential use as a pesticide and as a growth regulator. In material science, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been studied for its potential use in the synthesis of metal-organic frameworks and as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. This inhibition can lead to a decrease in inflammation and immune responses, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has also been shown to possess anti-inflammatory properties, which can reduce inflammation in the body. In addition, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been shown to possess anticancer properties, which can inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide. One area of research is the development of new synthesis methods that can improve the yield and purity of 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide. Another area of research is the investigation of the mechanism of action of 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, which can provide insights into its potential applications in medicine and other fields. Additionally, further studies are needed to determine the optimal dosage and administration of 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide for different applications. Finally, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide can be further explored for its potential use in the synthesis of other compounds with novel properties.
In conclusion, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide can lead to the development of new treatments for various diseases and the synthesis of new compounds with novel properties.
合成方法
The synthesis of 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been accomplished through various methods. One of the most common methods involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 3,5-dihydroxybenzoic acid hydrazide in the presence of glacial acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the general approach remains the same.
属性
IUPAC Name |
3,5-dihydroxy-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-22-13-4-2-3-9(14(13)20)8-16-17-15(21)10-5-11(18)7-12(19)6-10/h2-8,18-20H,1H3,(H,17,21)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZWXBJQORWBAI-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dihydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,6-dichlorophenyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6139060.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6139066.png)
![N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6139067.png)
![5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6139072.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6139077.png)
![N'-(2-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6139080.png)
![2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6139088.png)
![{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B6139097.png)
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)


![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)